molecular formula C8H9F3N2O2 B7866197 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B7866197
M. Wt: 222.16 g/mol
InChI Key: OHOIQSJXHRTHDQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is an organic compound with a complex structure, containing both trifluoromethyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid involves several key steps:

  • Formation of the pyrazole ring through cyclization of appropriate hydrazine derivatives with 1,3-diketones.

  • Introduction of the trifluoromethyl group via electrophilic substitution or other suitable methods.

  • Coupling of the pyrazole ring with a 2-methylpropanoic acid moiety.

The reaction conditions typically include controlled temperatures, inert atmospheres (often using nitrogen or argon), and the use of catalysts such as palladium or other transition metals to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require scalable methods that ensure high yield and purity. Continuous flow chemistry might be employed to optimize the reaction conditions and achieve efficient large-scale production. Quality control processes, including chromatography and spectroscopy, are crucial in the industrial setting to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the functional groups, especially the pyrazole ring and the carboxylic acid moiety.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole ring or the methylpropanoic acid side chain.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: : Halogenating agents like bromine (Br₂) or iodine (I₂) and strong bases or acids are commonly used to facilitate these reactions.

Major Products

The major products from these reactions vary depending on the specific conditions, but they often include modified pyrazole derivatives or altered methylpropanoic acid structures.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Catalysis: : Serves as a ligand in transition metal-catalyzed reactions, enhancing reactivity and selectivity.

Biology and Medicine

  • Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, especially those targeting enzymes or receptors related to the pyrazole ring.

  • Biochemical Tool: : Utilized in studying biochemical pathways involving trifluoromethyl groups or pyrazole rings.

Industry

  • Material Science: : Incorporated into polymers or other materials to impart unique properties, such as increased stability or specific reactivity.

Mechanism of Action

The mechanism by which 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid exerts its effects often involves its interaction with specific molecular targets:

  • Enzyme Inhibition: : Binds to active sites of enzymes, potentially inhibiting their function.

  • Receptor Modulation: : Modifies receptor activity by binding to receptor sites, affecting downstream signaling pathways.

  • Molecular Pathways: : Engages in pathways involving oxidative stress or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(3-(fluoromethyl)-1H-pyrazol-1-yl)propanoic acid

  • 2-Methyl-2-(3-(chloromethyl)-1H-pyrazol-1-yl)propanoic acid

  • 2-Methyl-2-(3-(bromomethyl)-1H-pyrazol-1-yl)propanoic acid

Uniqueness

The presence of the trifluoromethyl group in 2-Methyl-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid provides distinct properties, such as increased lipophilicity and enhanced metabolic stability. These attributes often make it more favorable for applications requiring high stability and activity.

That’s the rundown on this compound

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-7(2,6(14)15)13-4-3-5(12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOIQSJXHRTHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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